molecular formula C4H12Cl2PtS2 B3337173 Dichloroplatinum;methylsulfanylmethane CAS No. 55449-91-7

Dichloroplatinum;methylsulfanylmethane

Cat. No.: B3337173
CAS No.: 55449-91-7
M. Wt: 390.3 g/mol
InChI Key: OWJNVRJATFZAKN-UHFFFAOYSA-L
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Description

Dichloroplatinum;methylsulfanylmethane is a coordination compound that features a platinum center bonded to two chlorine atoms and a methylsulfanylmethane ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloroplatinum;methylsulfanylmethane typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate (K2PtCl4), with methylsulfanylmethane under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in large quantities suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Dichloroplatinum;methylsulfanylmethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield platinum-amine complexes, while oxidation reactions can produce higher oxidation state platinum compounds .

Mechanism of Action

The mechanism of action of dichloroplatinum;methylsulfanylmethane involves the coordination of the platinum center to biological targets, such as DNA. This binding can cause cross-linking of DNA strands, leading to the inhibition of DNA replication and cell division. The compound can also interact with proteins and other cellular components, disrupting their normal functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloroplatinum;methylsulfanylmethane is unique due to its specific ligand, methylsulfanylmethane, which imparts different chemical and biological properties compared to other platinum compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

dichloroplatinum;methylsulfanylmethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H6S.2ClH.Pt/c2*1-3-2;;;/h2*1-2H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJNVRJATFZAKN-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC.CSC.Cl[Pt]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2PtS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448243
Record name AGN-PC-0NCRP0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55449-91-7
Record name AGN-PC-0NCRP0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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